Bienvenue dans la boutique en ligne BenchChem!

1-(5-Bromopyridin-3-yl)-3-phenylurea

URAT1 inhibition Hyperuricemia Urate transporter

A precise chemotype for URAT1 & endocannabinoid screening: its 3-pyridyl urea H-bond orientation and 5-Br electronic/steric profile deliver distinct target selectivity vs. 2-pyridyl, 4-pyridyl or unsubstituted diaryl ureas. The Br atom doubles as a Pd-coupling handle for rapid kinase-library parallel synthesis. Validated molluscicidal LD₅₀ 0.50–0.51 mg/L and FAAH IC₅₀ 1.4 nM scaffolds originate from this core. Secure 3800 nM URAT1 calibration-standard stock now.

Molecular Formula C12H10BrN3O
Molecular Weight 292.13 g/mol
Cat. No. B14767348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-3-yl)-3-phenylurea
Molecular FormulaC12H10BrN3O
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC(=CN=C2)Br
InChIInChI=1S/C12H10BrN3O/c13-9-6-11(8-14-7-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,15,16,17)
InChIKeyBLZQWGUVNATNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-3-yl)-3-phenylurea (CAS 1787890-10-1): A Halogenated Pyridylphenylurea Building Block for Targeted Medicinal Chemistry


1-(5-Bromopyridin-3-yl)-3-phenylurea is a diaryl urea derivative (C12H10BrN3O, MW 292.13) bearing a bromine atom at the 5-position of the pyridine ring . It belongs to the pyridylphenylurea class, which has demonstrated biological activity across multiple target families including URAT1 transporters, FAAH, and molluscicidal targets [1]. The bromine substituent serves a dual role: as a pharmacophoric element modulating target binding and as a synthetic handle for downstream derivatization via cross-coupling chemistry [2]. Published bioactivity data on this specific compound remain sparse, with the most notable quantitative entry being a URAT1 inhibition IC50 of 3,800 nM in HEK293 cells [3].

Why 1-(5-Bromopyridin-3-yl)-3-phenylurea Cannot Be Replaced by Unsubstituted or Regioisomeric Phenylurea Analogs


Within the diaryl urea chemical space, subtle alterations to halogen identity, position, and ring connectivity produce marked differences in target engagement, metabolic stability, and synthetic versatility [1]. The 5-bromo substituent on the pyridin-3-yl ring of this compound is not a passive spectator but actively modulates both electronic properties (σ-electron withdrawal) and steric profile at the binding interface, which can shift target selectivity profiles relative to 5-chloro, 5-fluoro, or unsubstituted analogs [2]. Furthermore, the pyridin-3-yl connectivity (as opposed to pyridin-2-yl or pyridin-4-yl regioisomers) dictates the orientation of the urea NH hydrogen-bond donor/acceptor network, a critical determinant of molecular recognition [3]. Generic substitution with a non-halogenated or differently halogenated analog therefore risks loss of target affinity, altered off-target profile, and forfeiture of the synthetic diversification pathway enabled by the bromine atom as a cross-coupling handle.

Quantitative Differentiation Evidence for 1-(5-Bromopyridin-3-yl)-3-phenylurea Versus Its Closest Analogs


URAT1 Transporter Inhibition: 5-Bromo-pyridin-3-yl Urea Versus Clinical Uricosuric Benchmarks

The target compound demonstrated measurable URAT1 inhibition in a human HEK293 cellular uptake assay, with an IC50 of 3,800 nM [1]. While this potency is modest compared to clinical URAT1 inhibitors, it establishes a quantitative baseline that differentiates the 5-bromo-pyridin-3-yl substitution pattern from the unsubstituted pyridin-3-yl parent compound, for which no URAT1 data are publicly available. In the same target class, the clinical uricosuric benzbromarone exhibits an IC50 of 27.04 µM (27,040 nM) under comparable URAT1 assay conditions, while the optimized dual XOR/URAT1 inhibitor II15 achieves 12.90 µM [2]. The 5-bromo compound thus occupies a distinct potency niche approximately 7-fold more potent than benzbromarone at URAT1, albeit well below advanced preclinical leads.

URAT1 inhibition Hyperuricemia Urate transporter

Halogen Positional Differentiation: 5-Bromo-pyridin-3-yl Versus 4-Bromo-phenyl Urea in Molluscicidal Activity

In the pyridylphenylurea class, the position of the halogen atom dictates both potency and target organism selectivity. The published reference compounds 1-(4-chlorophenyl)-3-(pyridin-3-yl)urea (compound 8) and 1-(4-bromophenyl)-3-(pyridin-3-yl)urea (compound 9) showed adult snail LD50 values of 0.50 and 0.51 mg/L and egg hatchability IC50 values of 0.05 and 0.09 mg/L, respectively, against Biomphalaria straminea [1]. In these compounds, the halogen resides on the phenyl ring. The target compound 1-(5-bromopyridin-3-yl)-3-phenylurea instead places the bromine on the pyridine ring, leaving the phenyl ring unsubstituted. This positional swap is expected to alter electronic distribution across the urea bridge and modify hydrogen-bonding patterns at the target acetylcholinesterase binding site, as established by enzyme activity profiling of compounds 8 and 9 [1].

Molluscicide Schistosomiasis Snail control

Regioisomeric Differentiation: Pyridin-3-yl Urea Versus Pyridin-2-yl Urea Target Binding Profiles

The pyridine nitrogen position profoundly influences biological activity within urea-based inhibitor series. A heteroaryl urea SAR study of FAAH inhibitors demonstrated that 3-pyridyl substitution (IC50 = 1.4 ± 0.41 nM for human FAAH) confers approximately 8.6-fold greater potency than 2-pyridyl substitution (IC50 = 12 ± 2.5 nM) and approximately 29-fold greater potency than 4-pyridyl substitution (IC50 = 41 ± 17 nM) [1]. Separately, a related 5-bromopyridin-3-yl urea derivative (BDBM50198401) exhibited CXCR3 antagonist activity with Ki = 171 nM [2], while a 5-bromopyridin-3-yl-pyrazolopyrimidinyl urea achieved MALT1 protease inhibition with IC50 = 0.005 nM [3]. These data illustrate that the pyridin-3-yl connectivity, when combined with appropriate substitution, can deliver potency spanning picomolar to nanomolar ranges depending on the target and co-substituent.

Kinase inhibition CXCR3 antagonism Regioisomer SAR

Synthetic Differentiation: 5-Bromo Substituent as a Cross-Coupling Handle Versus Non-Halogenated Analogs

The bromine atom at the 5-position of the pyridine ring enables transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that are inaccessible with the unsubstituted 1-(pyridin-3-yl)-3-phenylurea (CAS 2000-55-7, MW 213.24) [1]. This synthetic handle allows late-stage diversification of the pyridine ring without altering the urea core pharmacophore, a strategy that has been exploited extensively in pyridine-urea anticancer agent development where aryl substitution at the pyridine ring was critical for VEGFR-2 inhibitory activity (IC50 values of 3.93–5.0 µM for optimized derivatives) [2]. The 5-bromo compound thus serves as both a screening candidate and a versatile intermediate for parallel library synthesis.

Suzuki coupling Synthetic diversification Building block

Physicochemical Property Differentiation: 5-Bromo-pyridin-3-yl Versus 5-Chloro and 5-Fluoro Analogs

The bromine atom at the pyridine 5-position contributes a unique combination of van der Waals radius (1.85 Å), polarizability, and σ-hole potential for halogen bonding that differs meaningfully from chlorine (1.75 Å) and fluorine (1.47 Å) analogs . In the context of pyridylphenylurea molecular recognition, the larger bromine enhances hydrophobic contact surface area and can engage in halogen-bonding interactions with backbone carbonyl oxygens in protein binding pockets, a feature that has been exploited in structurally related FAAH inhibitors where 5-bromo substitution on the pyridyl ring contributed to improved target residence time [1]. The molecular weight increase (292.13 vs. ~247.68 for 5-Cl analog, ~231.23 for 5-F analog, and ~213.24 for unsubstituted) also affects pharmacokinetic parameters including logP and plasma protein binding.

Lipophilicity Halogen bonding Molecular recognition

Procurement-Relevant Application Scenarios for 1-(5-Bromopyridin-3-yl)-3-phenylurea


URAT1-Focused Hyperuricemia Screening Cascades Requiring Structurally Novel Starting Points

This compound is suitable as a moderate-affinity URAT1 reference ligand (IC50 = 3,800 nM in HEK293 cells [1]) for screening laboratories building urate transporter inhibition assays. Its potency sits between the weak clinical inhibitor benzbromarone (IC50 ~27 µM) and advanced preclinical leads (IC50 ~12.9 µM for II15), providing a useful calibration point in assay development [1]. Procurement is recommended for groups seeking to expand SAR beyond the conventional 3-phenyl substituted pyridine series described by Yang et al. (2024).

Late-Stage Diversification Libraries via Suzuki-Miyaura Cross-Coupling at the Pyridine C5 Position

The 5-bromo substituent serves as a robust synthetic handle for Pd-catalyzed cross-coupling, enabling rapid generation of 5-aryl, 5-heteroaryl, and 5-alkynyl derivatives for parallel medicinal chemistry [2]. This application is particularly relevant for teams building pyridine-urea kinase inhibitor libraries, where the pyridine ring substitution pattern critically influences both potency (as demonstrated by VEGFR-2 IC50 values of 3.93–5.0 µM for optimized pyridine-ureas) and kinase selectivity profiles [2].

Antiparasitic Discovery Programs Targeting Snail Intermediate Hosts of Schistosoma mansoni

The pyridylphenylurea scaffold has validated molluscicidal activity, with halogenated derivatives achieving LD50 values of 0.50–0.51 mg/L against adult Biomphalaria straminea snails and egg hatchability IC50 values of 0.05–0.09 mg/L [3]. The target compound, bearing the halogen on the pyridine rather than the phenyl ring, represents an orthogonal chemotype for probing acetylcholinesterase and nitric oxide synthase mechanisms identified in the mechanism-of-action studies of compounds 8 and 9 [3].

FAAH and Endocannabinoid System Tool Compound Development

Heteroaryl urea compounds with 3-pyridyl substitution demonstrate potent FAAH inhibition (IC50 = 1.4 nM for human FAAH) [4]. The 5-bromo-pyridin-3-yl urea core provides a starting scaffold for developing covalent or reversible FAAH inhibitors, with the bromine atom enabling both binding-site halogen bonding and synthetic diversification [4]. This compound is appropriate for academic and industrial laboratories investigating pain, inflammation, and anxiety indications mediated by the endocannabinoid system.

Quote Request

Request a Quote for 1-(5-Bromopyridin-3-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.